(2-Isonicotinoylhydrazino)acetic acid
Description
Properties
CAS No. |
7723-34-4 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-[2-(pyridine-4-carbonyl)hydrazinyl]acetic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)5-10-11-8(14)6-1-3-9-4-2-6/h1-4,10H,5H2,(H,11,14)(H,12,13) |
InChI Key |
MWBUFKBOLFMKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Isonicotinoylhydrazino)acetic acid typically involves the acylation of isonicotinic acid hydrazide (isonicotinoylhydrazine) with acetic acid derivatives such as acetic anhydride or other carboxylic acid anhydrides. The reaction conditions and choice of solvent influence the yield and purity of the product.
Preparation via Reaction with Acetic Anhydride
A classical approach involves the direct reaction of isonicotinoylhydrazine with acetic anhydride under heating:
- Procedure: 14 g of isonicotinoylhydrazine is added in portions with stirring to 15 g of acetic anhydride. The mixture is heated in a steam bath for 15 minutes.
- Outcome: This method yields the corresponding acylated hydrazide efficiently.
- Notes: This approach is analogous to the preparation of related N-acyl derivatives such as i-isonicotinoyl-2-butyrylhydrazine, which can be synthesized similarly using butyric anhydride.
Preparation Using Carboxylic Acid Anhydrides (Succinic, Maleic, Phthalic)
A more specific and mild method involves reacting isonicotinic acid hydrazide with cyclic dicarboxylic acid anhydrides:
- Reagents: Isonicotinic acid hydrazide and 1,4-dicarboxylic acid anhydrides (succinic, maleic, phthalic).
- Solvent: Ethanol or ethyl acetate.
- Conditions: Stirring at 40–50 °C for 1 hour.
- Reaction: The anhydride ring opens, forming isonicotinoylhydrazide derivatives of dicarboxylic acids.
- Isolation: The precipitate is filtered and recrystallized from ethanol.
- Yield: For example, 4-(2-isonicotinoylhydrazinyl)-4-oxobutanoic acid is obtained in 86.1% yield with a melting point of 245–246 °C.
- Characterization: Confirmed by ^1H and ^13C NMR spectroscopy.
Preparation under More Severe Conditions to Form Cyclic Imides
- Conditions: Reaction of isonicotinoylhydrazide with succinic, maleic, or phthalic anhydrides in dimethylformamide at 120 °C for 3.5–5 hours.
- Outcome: Formation of cyclic acid imides with yields ranging from 20% to 45%.
- Significance: This method demonstrates the possibility of ring closure under harsher conditions, expanding the chemical space of isonicotinoylhydrazide derivatives.
Alternative Synthetic Routes
While the primary focus is on acylation with anhydrides, other methods reported in literature for related hydrazide derivatives include:
- Use of isocyanates in acetonitrile for hydrazide functionalization, yielding high product yields (89–99%) under mild conditions.
- In situ preparation of isocyanates from amines and triphosgene followed by reaction with hydrazides, providing yields between 78% and 91%.
Though these methods are more relevant to other hydrazide derivatives, they illustrate the versatility of hydrazide chemistry and potential alternative routes for modification.
Data Summary Table of Preparation Methods
Analytical and Characterization Insights
- The products obtained via these methods are typically white crystalline solids.
- Characterization involves ^1H and ^13C NMR spectroscopy to confirm structure and purity.
- Melting points are consistent with literature values, e.g., 245–246 °C for 4-(2-isonicotinoylhydrazinyl)-4-oxobutanoic acid.
- Purification methods include recrystallization and column chromatography on aluminum oxide.
- Solvent purification and drying are critical to avoid side reactions and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-Isonicotinoylhydrazino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of (2-Isonicotinoylhydrazino)acetic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinoacetic acid derivatives.
Scientific Research Applications
(2-Isonicotinoylhydrazino)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for antitubercular drugs due to its structural similarity to isoniazid.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2-Isonicotinoylhydrazino)acetic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in microbial cell walls, leading to cell death. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted pKa | Applications |
|---|---|---|---|---|---|
| (2-Isonicotinoylhydrazino)acetic acid | C₈H₁₀N₄O₃ | 210.19 | Pyridine, hydrazino, acetic acid | ~3.5 (COOH) | Pharmaceuticals, chelating agents |
| 2-Amino-Isonicotinic Acid Hydrazide | C₆H₈N₄O | 152.16 | Pyridine, amino, hydrazide | ~8.5 (NH₂) | Antimicrobial agents |
| Isonicotinic Acid (2-Hydroxy-benzylidene)-hydrazide | C₁₃H₁₁N₃O₂ | 241.25 | Schiff base, hydrazide | N/A | Fluorescent probes, metal chelation |
| 2-(Hydroxyamino)Acetic Acid | C₂H₅NO₃ | 91.07 | Hydroxyamino, acetic acid | ~2.1 (COOH) | Laboratory reagent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
